molecular formula C34H66NaO10P B11940205 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)

1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)

Cat. No.: B11940205
M. Wt: 743.2 g/mol
InChI Key: QLNOOKSBAYIHQI-VYJREEEBSA-M
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Description

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is often used in research to mimic bacterial membranes . This compound is characterized by its two myristoyl chains and a glycerol backbone, making it a useful model for studying membrane dynamics and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent deprotection steps . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lipid peroxides, while reduction may yield dephosphorylated derivatives .

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane fusion . Its anionic nature allows it to form electrostatic interactions with positively charged molecules, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is unique due to its specific combination of myristic acid chains and glycerol backbone, which provides distinct biophysical properties. Its anionic nature and ability to mimic bacterial membranes make it particularly valuable in research focused on bacterial interactions and membrane dynamics .

Properties

Molecular Formula

C34H66NaO10P

Molecular Weight

743.2 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2;

InChI Key

QLNOOKSBAYIHQI-VYJREEEBSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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